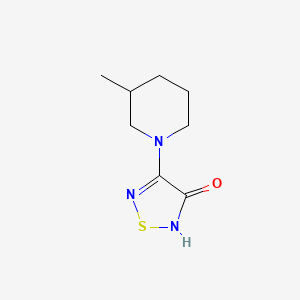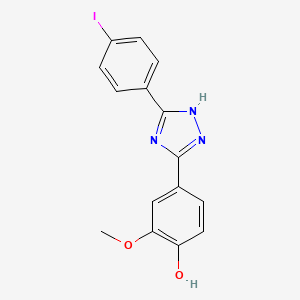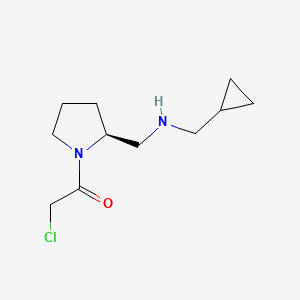
1-Ethylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinoline family It features a quinoline core with an ethyl group at the 1-position and a keto group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethylquinolin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with ethyl acetoacetate under acidic conditions. Another method includes the Pfitzinger reaction, where isatin reacts with ethylamine in the presence of a base to form the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process often includes steps such as solvent extraction, recrystallization, and purification through column chromatography.
化学反応の分析
Types of Reactions: 1-Ethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,1-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-ethylquinolin-4-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed:
Oxidation: Quinoline-4,1-dione derivatives.
Reduction: 1-Ethylquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
1-Ethylquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-Ethylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Quinoline: The parent compound of 1-Ethylquinolin-4(1H)-one, lacking the ethyl and keto groups.
1-Methylquinolin-4(1H)-one: Similar structure but with a methyl group instead of an ethyl group.
4-Hydroxyquinoline: Features a hydroxyl group at the 4-position instead of a keto group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
1-ethylquinolin-4-one |
InChI |
InChI=1S/C11H11NO/c1-2-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |
InChIキー |
DKWDDXCZKFLKQJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC(=O)C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole](/img/structure/B11792899.png)


![3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11792917.png)

![3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792928.png)







![2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11792989.png)
